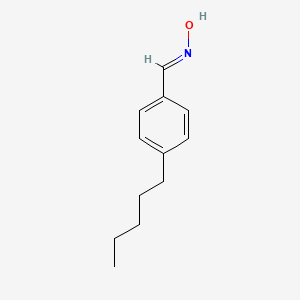![molecular formula C26H37N5O3 B12326745 N-[5-[2-(3,5-dimethoxyphenyl)ethyl]pyrazolidin-3-yl]-4-(3,5-dimethylpiperazin-1-yl)benzamide](/img/structure/B12326745.png)
N-[5-[2-(3,5-dimethoxyphenyl)ethyl]pyrazolidin-3-yl]-4-(3,5-dimethylpiperazin-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-[3-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-5-yl]-4-(3,5-dimethyl-1-piperazinyl)- is a complex organic compound with a unique structure that combines a benzamide core with pyrazole and piperazine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[3-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-5-yl]-4-(3,5-dimethyl-1-piperazinyl)- typically involves multi-step organic reactions. The process begins with the preparation of the core benzamide structure, followed by the introduction of the pyrazole and piperazine groups through various coupling reactions. Common reagents used in these reactions include amines, aldehydes, and pyrazole derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities. Purification methods like recrystallization and chromatography are used to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, N-[3-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-5-yl]-4-(3,5-dimethyl-1-piperazinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, with factors such as temperature, solvent, and reaction time being critical for successful outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Benzamide, N-[3-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-5-yl]-4-(3,5-dimethyl-1-piperazinyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its ability to interact with biological targets, making it a candidate for further investigation in drug development .
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its structure suggests it may have activity against certain diseases, and research is ongoing to determine its efficacy and safety in clinical settings .
Industry
In the industrial sector, Benzamide, N-[3-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-5-yl]-4-(3,5-dimethyl-1-piperazinyl)- is used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with desirable characteristics .
Mecanismo De Acción
The mechanism of action of Benzamide, N-[3-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-5-yl]-4-(3,5-dimethyl-1-piperazinyl)- involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest it may influence signaling pathways involved in cell growth and differentiation .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Benzamide, N-[3-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-5-yl]-4-(3,5-dimethyl-1-piperazinyl)- include other benzamide derivatives with pyrazole and piperazine groups. Examples include:
- Benzamide, N-[3-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-yl]-4-(3,5-dimethyl-1-piperazinyl)-
- Benzamide, N-[3-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-4-yl]-4-(3,5-dimethyl-1-piperazinyl)-
Uniqueness
The uniqueness of Benzamide, N-[3-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-5-yl]-4-(3,5-dimethyl-1-piperazinyl)- lies in its specific substitution pattern and the combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C26H37N5O3 |
|---|---|
Peso molecular |
467.6 g/mol |
Nombre IUPAC |
N-[5-[2-(3,5-dimethoxyphenyl)ethyl]pyrazolidin-3-yl]-4-(3,5-dimethylpiperazin-1-yl)benzamide |
InChI |
InChI=1S/C26H37N5O3/c1-17-15-31(16-18(2)27-17)22-9-6-20(7-10-22)26(32)28-25-13-21(29-30-25)8-5-19-11-23(33-3)14-24(12-19)34-4/h6-7,9-12,14,17-18,21,25,27,29-30H,5,8,13,15-16H2,1-4H3,(H,28,32) |
Clave InChI |
BLCDDAPQBCFNFR-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CC(N1)C)C2=CC=C(C=C2)C(=O)NC3CC(NN3)CCC4=CC(=CC(=C4)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


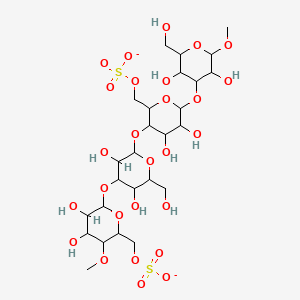
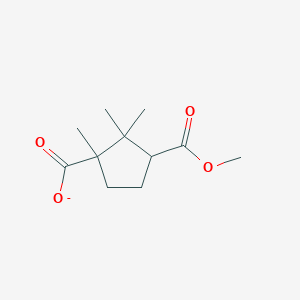

![Acetonitrile,2-(hydroxyimino)-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B12326677.png)
![13-bromo-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B12326679.png)
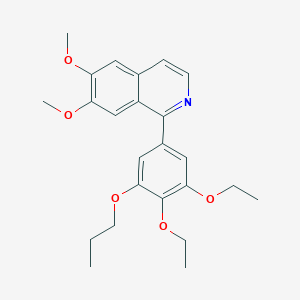
![4-[(E)-3-ethoxy-3-oxoprop-1-enyl]bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B12326688.png)
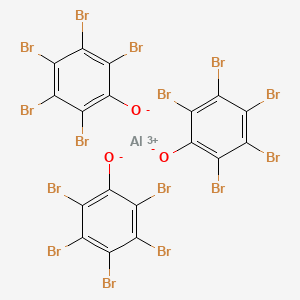

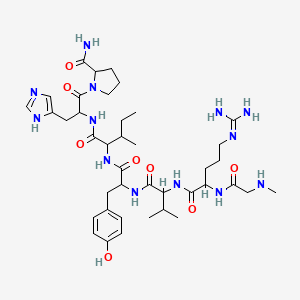

![(2S)-1-[7-[(2S)-2-carboxypyrrolidin-1-yl]heptyl]pyrrolidine-2-carboxylic acid](/img/structure/B12326717.png)
